molecular formula C20H22N4O5S B12169582 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one

Cat. No.: B12169582
M. Wt: 430.5 g/mol
InChI Key: RMHDZCWAOBDJKU-UHFFFAOYSA-N
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Description

This compound features a 2,1,3-benzoxadiazole core linked to a piperazine ring via a sulfonyl group, with a propan-1-one bridge terminating in a 2-methoxyphenyl moiety. The benzoxadiazole group is electron-deficient, conferring unique spectroscopic and reactivity properties, while the piperazine and 2-methoxyphenyl substituents influence solubility, bioavailability, and receptor interactions .

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C20H22N4O5S/c1-28-17-7-3-2-5-15(17)9-10-19(25)23-11-13-24(14-12-23)30(26,27)18-8-4-6-16-20(18)22-29-21-16/h2-8H,9-14H2,1H3

InChI Key

RMHDZCWAOBDJKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzoxadiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the methoxyphenyl group. Reaction conditions may vary, but common reagents include sulfonyl chlorides, piperazine derivatives, and methoxyphenyl compounds. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness .

Chemical Reactions Analysis

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoxadiazole ring and piperazine moiety can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Benzoxadiazole Moieties

Compound from : 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one

  • Key Differences: Replaces the sulfonyl-piperazine-propanone chain with a triazole-hexanone group.
  • Benzoxadiazole derivatives are often studied for fluorescence properties, suggesting the target compound could serve as a spectroscopic probe .
Property Target Compound Compound
Core Structure Benzoxadiazole-4-ylsulfonyl Benzoxadiazole-5-ylmethyl
Linked Group Piperazine-propanone Triazole-hexanone
Potential Application Receptor modulation (inferred) Spectroscopic probes

Piperazine-Propanone Derivatives with Varied Aromatic Substituents

Compounds (8c, 8d, 8e)

These compounds share the piperazine-propanone backbone but differ in aromatic substituents:

  • 8c : 4-Fluorophenyl-piperazine with a 4,7-dimethoxybenzo[b]thiophen-2-yl group.
  • 8d : 2-Methoxyphenyl-piperazine (similar to the target compound) with a 4,7-dimethoxybenzo[b]thiophen-2-yl group.
  • 8e : Pyridin-2-yl-piperazine with a 4,7-dimethoxybenzo[b]thiophen-2-yl group.
Compounds (17–19)
  • Shared Features: Piperazine-propanone backbone with benzo[d][1,3]dioxol-5-yl groups.
  • Key Variations: Substituents on the piperazine nitrogen (4-CF₃, 4-Cl, 4-NO₂ phenyl).
  • Activity Insights: These compounds were tested for anti-Trypanosoma cruzi activity, highlighting how electron-withdrawing groups (e.g., NO₂ in Compound 19) may enhance antiparasitic effects .

Compounds with 2-Methoxyphenyl-Piperazine Moieties

Compound: BM-15275 (Avishot/Flivas)
  • Structure : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol.
  • Comparison: Replaces the benzoxadiazole-sulfonyl group with a naphthyloxy-propanol chain.
  • Pharmacology : BM-15275 is a serotonin receptor antagonist, suggesting the target compound’s 2-methoxyphenyl-piperazine group could similarly interact with 5-HT receptors .
Compound
  • Structure : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-hydroxypropoxy)propan-1-one.
  • Key Difference : Hydroxypropoxy chain instead of benzoxadiazole-sulfonyl.
  • Implications : The hydroxyl group may improve solubility, whereas the target compound’s sulfonyl group could enhance metabolic stability .

Anticancer Piperazine Derivatives ()

Compounds 5o–5r feature nitroimidazole and piperazine-propanone structures:

  • Activity : Tested against breast (MCF-7, MDA-MB231) and prostate (PC-3, DU145) cancer cells.
  • Structure-Activity Relationship (SAR) : Nitroimidazole substituents correlated with cytotoxicity, suggesting that the target compound’s benzoxadiazole group could be explored for similar activity .

Biological Activity

The compound 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C15H18N4O4S
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 1010901-54-8

The biological activity of this compound is primarily attributed to its structural components:

  • The benzoxadiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
  • The sulfonyl group enhances the compound's binding affinity to proteins, potentially modulating their activity.
  • The piperazine ring contributes to the overall stability and bioavailability of the compound.

Anticancer Activity

Research has indicated that compounds containing benzoxadiazole and piperazine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10.5Induction of apoptosis
HeLa (cervical cancer)8.3Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Neuroprotective Effects

Recent investigations have highlighted potential neuroprotective effects. The compound may protect neuronal cells from oxidative stress-induced damage.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related benzoxadiazole derivatives. The derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications to the benzoxadiazole structure can enhance biological activity.
  • Antimicrobial Evaluation :
    A systematic review assessed various benzoxadiazole derivatives for antimicrobial activity. The review concluded that compounds with sulfonyl substitutions demonstrated enhanced efficacy against resistant strains, indicating a potential for development into new antibiotic agents.

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